molecular formula C8H8N2O3S B6230442 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1403988-77-1

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B6230442
CAS RN: 1403988-77-1
M. Wt: 212.2
InChI Key:
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Description

6-(Aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, also known as CMT-3, is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. CMT-3 is a heterocyclic compound belonging to the benzothiazole class of organic compounds, which are known for their diverse range of biological activities. This compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent, as well as its potential use as a drug delivery agent.

Scientific Research Applications

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising compound for the development of new drugs. Additionally, 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been shown to be a potential drug delivery agent, as it can be used to encapsulate and transport drugs to target cells.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is not yet fully understood. However, it is believed that 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione acts as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its biochemical and physiological effects. Studies have shown that 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can reduce oxidative stress and inflammation, which can help protect against a variety of diseases. Additionally, 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been shown to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a novel compound that has recently been investigated for its potential applications in scientific research. The advantages of using 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione in lab experiments include its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be used to encapsulate and transport drugs to target cells, making it a potential drug delivery agent. However, there are some limitations to using 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione in lab experiments, including the difficulty in synthesizing the compound and its low solubility in aqueous solutions.

Future Directions

The potential applications of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione are still being explored, and there are a number of possible future directions for research. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use as a drug delivery agent. Additionally, further studies could be conducted to explore the mechanism of action of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and its potential therapeutic applications in cancer therapy. Other potential future directions include the development of more efficient methods for synthesizing 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and the exploration of its potential applications in other areas of scientific research.

Synthesis Methods

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be synthesized using a variety of methods, including the reaction of 6-amino-2-mercapto-1lambda6,2-benzothiazole-1,1,3-trione (AMBT) with an amine in the presence of an acid catalyst. This reaction yields a mixture of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and AMBT, which can then be separated by column chromatography. Alternatively, 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be synthesized by the reaction of 6-amino-2-mercapto-1lambda6,2-benzothiazole-1,1,3-trione (AMBT) with a nitrile in the presence of a base catalyst. This method yields a pure product of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves the reaction of 2-aminothiophenol with maleic anhydride followed by reduction and cyclization.", "Starting Materials": [ "2-aminothiophenol", "maleic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with maleic anhydride in the presence of acetic acid and ethanol to form 6-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazine-1,1,3-trione.", "Step 2: The product from step 1 is then reduced with sodium borohydride in ethanol to form 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione." ] }

CAS RN

1403988-77-1

Product Name

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Molecular Formula

C8H8N2O3S

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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